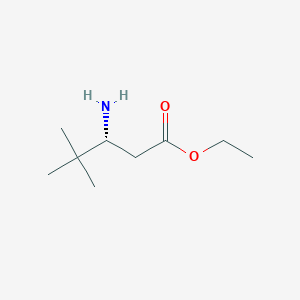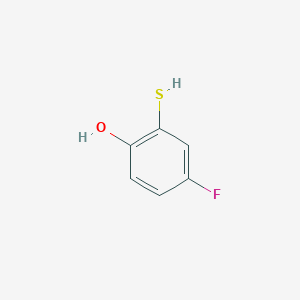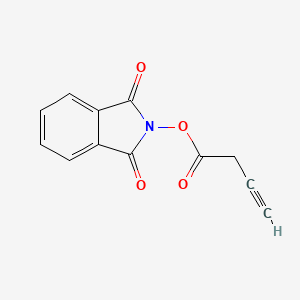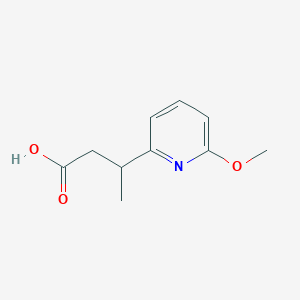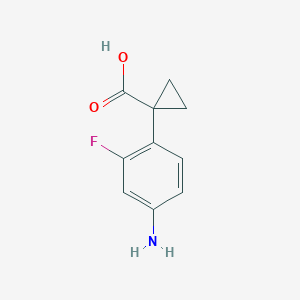
1-(4-Amino-2-fluorophenyl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Amino-2-fluorophenyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C10H10FNO2 It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with an amino and a fluorine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-2-fluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method involves the reaction of cyclopropyl-1,1-dicarboxylic acid with appropriate reagents under controlled conditions . The reaction is often carried out in an organic solvent such as tetrahydrofuran (THF) with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Amino-2-fluorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(4-Amino-2-fluorophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Amino-2-fluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The amino and fluorine groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, influencing their activity. The cyclopropane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluorophenyl)cyclopropane-1-carboxylic acid:
1-(4-Amino-2-chlorophenyl)cyclopropane-1-carboxylic acid: Substitution of fluorine with chlorine can alter the compound’s chemical properties and biological activity.
1-(4-Amino-2-methylphenyl)cyclopropane-1-carboxylic acid: The presence of a methyl group instead of fluorine can affect the compound’s steric and electronic properties.
Uniqueness: 1-(4-Amino-2-fluorophenyl)cyclopropane-1-carboxylic acid is unique due to the combination of the amino and fluorine groups on the phenyl ring, which can enhance its reactivity and potential for forming specific interactions with biological targets .
Eigenschaften
Molekularformel |
C10H10FNO2 |
|---|---|
Molekulargewicht |
195.19 g/mol |
IUPAC-Name |
1-(4-amino-2-fluorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H10FNO2/c11-8-5-6(12)1-2-7(8)10(3-4-10)9(13)14/h1-2,5H,3-4,12H2,(H,13,14) |
InChI-Schlüssel |
MFGCALLWCRIDNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=C(C=C(C=C2)N)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


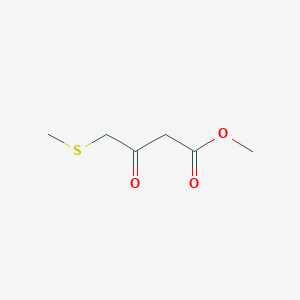

![sodium (2R,5S,6S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13571417.png)
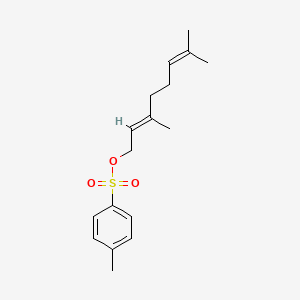
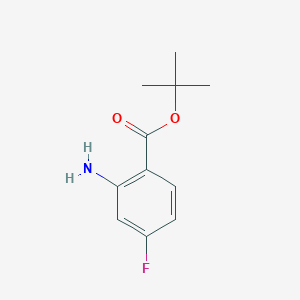
![1-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methanaminedihydrochloride](/img/structure/B13571438.png)
